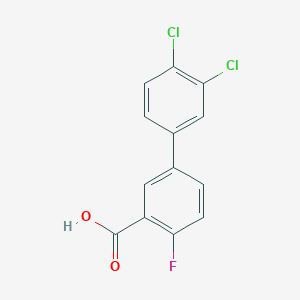

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Description

The exact mass of the compound this compound, 95% is 283.9807130 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXKDOTUCMUNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588069 | |

| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926201-40-3 | |

| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Architectural Synthesis and Physicochemical Profiling of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid: A Technical Whitepaper

Executive Summary

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) is a highly versatile biphenyl derivative that occupies a critical intersection in contemporary chemical research . Characterized by its unique combination of a lipophilic dichlorophenyl moiety and an electronically tuned fluorobenzoic acid core, this compound serves as an advanced building block for the synthesis of complex active pharmaceutical ingredients (APIs) and novel materials . As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of its physicochemical properties, retrosynthetic logic, and a self-validating experimental workflow for its synthesis.

Molecular Architecture & Physicochemical Profiling

The structural architecture of this compound is defined by two synergistic motifs that dictate its utility in drug development :

-

The 3,4-Dichlorophenyl Anchor: This moiety is a privileged pharmacophore known to enhance lipophilicity and metabolic stability. The meta/para chlorine substitutions effectively fill hydrophobic pockets in target proteins while resisting cytochrome P450-mediated oxidation.

-

The 2-Fluorobenzoic Acid Core: The introduction of a fluorine atom ortho to the carboxylic acid exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the acid compared to its non-fluorinated analog. This enhances its capacity to form robust ionic interactions. Furthermore, the fluorine atom blocks ortho-hydroxylation, increasing the overall metabolic half-life of derived compounds .

Table 1: Physicochemical & Structural Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 926201-40-3 |

| Molecular Formula | C13H7Cl2FO2 |

| Molecular Weight | 285.1 g/mol |

| Synonyms | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid |

| Key Structural Motifs | Biphenyl core, ortho-fluorobenzoic acid, meta/para-dichloro substitution |

(Data aggregated from authoritative chemical databases , )

Retrosynthetic Analysis & Strategic Bond Disconnections

In designing a scalable synthetic route, retrosynthetic deconstruction primarily targets the aryl-aryl (biaryl) bond, as it represents the most complex linkage in the molecule . Disconnecting at this juncture yields two readily available synthons: a 3,4-dichlorophenyl organometallic reagent and a 5-halo-2-fluorobenzoic acid derivative .

To ensure catalytic efficiency and prevent poisoning of the transition-metal catalyst by the free carboxylic acid, the acid is strategically masked as a methyl ester prior to the coupling step .

Caption: Retrosynthetic deconstruction of this compound.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The cornerstone of synthesizing this biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction . A robust protocol must be a self-validating system —incorporating analytical checkpoints to confirm causality and success at every stage before proceeding.

Table 2: Suzuki-Miyaura Reaction Optimization Parameters

| Parameter | Selection | Mechanistic Rationale |

| Pre-catalyst | Pd(dppf)Cl2 | Bidentate ligand prevents catalyst deactivation; robust for sterically hindered aryl bromides. |

| Base | K2CO3 (aq) | Mild base; effectively forms the reactive boronate complex without hydrolyzing the methyl ester. |

| Solvent System | 1,4-Dioxane / H2O (4:1) | Biphasic system ensures solubility of both the organic electrophile and the inorganic base/boronate. |

| Temperature | 90°C | Provides sufficient thermal energy to overcome the activation barrier of the transmetalation step. |

Step-by-Step Self-Validating Protocol

Step 1: Esterification (Electrophile Masking)

-

Procedure: Suspend 5-bromo-2-fluorobenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours.

-

Causality: Masking the carboxylic acid prevents protodeboronation of the boronic acid and avoids the formation of insoluble palladium-carboxylate complexes during the cross-coupling phase .

-

Validation Checkpoint: Perform Thin-Layer Chromatography (TLC; Hexane/EtOAc 4:1). A shift to a higher Rf value confirms the loss of the highly polar free acid and successful masking.

Step 2: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)

-

Procedure: In a Schlenk flask under inert argon, combine methyl 5-bromo-2-fluorobenzoate (1.0 eq), 3,4-dichlorophenylboronic acid (1.2 eq) , and K2CO3 (2.0 eq). Dissolve in a degassed 4:1 mixture of 1,4-dioxane and water. Add Pd(dppf)Cl2 (5 mol%) and heat to 90°C for 8 hours.

-

Causality: The biphasic solvent ensures the solubility of both the organic electrophile and the inorganic base. Pd(dppf)Cl2 is chosen because its bidentate ligand prevents catalyst deactivation via reductive elimination of the phosphine ligands .

-

Validation Checkpoint: Analyze via LC-MS. The complete disappearance of the brominated electrophile (m/z ~233) and the emergence of the biaryl ester product (m/z ~299) validates the success of the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl bond formation.

Step 3: Saponification (Acid Unmasking)

-

Procedure: Dissolve the isolated biaryl ester in a THF/H2O mixture. Add LiOH (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate the final product.

-

Causality: LiOH provides mild, selective cleavage of the methyl ester without risking nucleophilic aromatic substitution of the fluorine atom, which can occur under harsh basic conditions at elevated temperatures .

-

Validation Checkpoint: Conduct 1H NMR spectroscopy (DMSO-d6). The disappearance of the methyl ester singlet (~3.9 ppm) and the emergence of a broad carboxylic acid proton signal (~13.0 ppm) definitively validates the final structural integrity.

Downstream Functionalization & Applications in Medicinal Chemistry

Once synthesized, the carboxylic acid moiety of this compound serves as a primary site for downstream diversification . It can be readily converted into amides via standard coupling reagents (e.g., HATU, EDC) or elaborated into heterocyclic bioisosteres (such as oxadiazoles or tetrazoles) . These derivatives are highly sought after in high-throughput screening libraries targeting inflammatory pathways and kinase inhibition, capitalizing on the unique electronic and steric properties imparted by the fluorinated biphenyl core .

References

Molecular Weight and Formula Validation of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid: An In-Depth Technical Guide

Abstract In modern drug discovery and materials science, halogenated biphenyl scaffolds serve as critical building blocks due to their unique steric and electronic properties. 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is a prime example of such a scaffold. This technical guide provides an authoritative analysis of its molecular weight and formula, detailing the retrosynthetic logic required for its assembly and the rigorous high-resolution mass spectrometry (HRMS) protocols necessary for its empirical validation.

Structural Identity and Physicochemical Profiling

The structural complexity of this compound arises from the strategic positioning of halogens (fluorine and chlorine) on a biphenyl core. The molecular formula, C₁₃H₇Cl₂FO₂ , dictates its exact mass and isotopic distribution, which are critical parameters for analytical verification[1].

The table below summarizes the core quantitative data and physicochemical identifiers of the compound:

| Property | Value | Causality / Significance |

| IUPAC Name | This compound | Defines the exact regiochemistry of the biphenyl linkage and halogen substitutions. |

| CAS Number | 926201-40-3 | Unique numerical identifier for database indexing and procurement[1]. |

| Molecular Formula | C₁₃H₇Cl₂FO₂ | Derived from the biphenyl core (C₁₂), one carboxyl group (CO₂), two chlorines, and one fluorine. |

| Molecular Weight | 285.09 g/mol | Calculated standard atomic weights; essential for stoichiometric calculations in synthesis[1]. |

| Monoisotopic Mass | 283.9807 Da | The exact mass of the most abundant isotope species (using ³⁵Cl); critical for HRMS targeting. |

| InChI Key | MOXKDOTUCMUNTN-UHFFFAOYSA-N | Facilitates exact structural searches in cheminformatics databases. |

Retrosynthetic Logic and Scaffold Assembly

To empirically validate the formula C₁₃H₇Cl₂FO₂, one must understand how the molecule is constructed. The presence of the aryl-aryl (biphenyl) bond is the primary retrosynthetic disconnection point.

Causality in Experimental Design

The most efficient method to forge this C-C bond is via a Suzuki-Miyaura cross-coupling [2][3].

-

Why Suzuki-Miyaura? The reaction exhibits high atom economy and exceptional functional group tolerance.

-

Why leave the carboxylic acid unprotected? The basic conditions (e.g., K₂CO₃) convert the carboxylic acid into a water-soluble carboxylate salt during the reaction. This not only avoids wasteful protection/deprotection steps but also allows for a self-validating purification step: the product can be selectively precipitated from the aqueous layer simply by adjusting the pH.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, where physical state changes confirm reaction progress.

-

Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 5-bromo-2-fluorobenzoic acid (1.0 equiv) and 3,4-dichlorophenylboronic acid (1.2 equiv).

-

Catalyst and Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 3.0 equiv), followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). The base serves a dual purpose: activating the boronic acid and deprotonating the carboxylic acid.

-

Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/H₂O (2:1:1 v/v/v). The biphasic nature ensures the solubility of both organic precursors and inorganic salts.

-

Thermal Activation: Heat the reaction to 80°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The disappearance of the starting aryl bromide validates the completion of the coupling.

-

Workup and Precipitation (Self-Validation): Cool the mixture, dilute with water, and extract with ethyl acetate to remove organic impurities and catalyst residues. The target molecule remains in the aqueous layer as a potassium salt. Acidify the aqueous layer with 1M HCl to pH 2. The sudden precipitation of a white/off-white solid physically validates the formation of the protonated this compound. Filter and dry under a vacuum.

Fig 1: Retrosynthetic disconnection and forward Suzuki-Miyaura assembly of the target scaffold.

Analytical Verification of Molecular Weight and Formula

To unequivocally confirm that the synthesized compound matches the formula C₁₃H₇Cl₂FO₂ (MW: 285.09 g/mol ), High-Resolution Mass Spectrometry (HRMS) is the analytical gold standard[4][5].

Causality in Analytical Design

-

Ionization Mode: Electrospray Ionization in negative mode (ESI-) is selected. The carboxylic acid moiety readily loses a proton to form a highly stable[M-H]⁻ ion. This prevents unwanted in-source fragmentation, yielding a clean spectrum.

-

Isotopic Signature: The presence of two chlorine atoms in the formula provides a built-in validation mechanism. Chlorine exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%). A molecule with two chlorines will display a distinct isotopic cluster at M, M+2, and M+4 in a precise 9:6:1 intensity ratio . Observing this exact pattern self-validates the Cl₂ component of the molecular formula.

Protocol 2: LC-HRMS System Suitability and Validation

This protocol utilizes a system suitability check to ensure mass accuracy is <2 ppm before sample analysis[4].

-

System Suitability Test (SST): Inject a known calibration standard (e.g., Pierce™ ESI Negative Ion Calibration Solution) into the Orbitrap mass spectrometer. Verify that the mass accuracy error is below 2 ppm at a resolving power of ≥70,000.

-

Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol and Water (containing 0.1% Formic acid to maintain peak shape during chromatography, though ESI- will strip the proton during ionization).

-

UHPLC Separation: Inject 2 µL onto a C18 reverse-phase column. Run a rapid gradient from 5% to 95% Acetonitrile (in water) over 5 minutes.

-

HRMS Acquisition: Operate the Orbitrap in full-scan negative mode (m/z 100–1000).

-

Data Processing & Validation:

-

Extract the chromatogram for the theoretical[M-H]⁻ exact mass: 282.9734 Da (calculated from 283.9807 Da minus a proton).

-

Verify the isotopic pattern: Ensure the M+2 peak (284.9705 Da) is ~66% the height of the M peak, and the M+4 peak (286.9675 Da) is ~11% the height of the M peak (the 9:6:1 ratio).

-

Fig 2: HRMS analytical workflow for the exact mass and formula validation of the compound.

Pharmacological Relevance of the Formula

The specific atomic composition of C₁₃H₇Cl₂FO₂ is not arbitrary; it is highly engineered for medicinal chemistry applications[2].

-

The 3,4-Dichlorophenyl Group: The two electron-withdrawing chlorine atoms significantly increase the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Furthermore, they block cytochrome P450-mediated oxidation at the 3 and 4 positions of the phenyl ring, drastically improving the metabolic stability of the compound.

-

The 2-Fluorobenzoic Acid Core: The introduction of fluorine at the ortho position to the carboxylic acid lowers the pKa of the acid via inductive effects, altering its ionization profile at physiological pH. Fluorine also acts as a bioisostere for hydrogen or hydroxyl groups, providing steric shielding without adding significant bulk, which can enhance binding affinity to target proteins.

References

- Benchchem. This compound | 926201-40-3.

- National Institutes of Health (NIH) / PMC. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease (Detailing Suzuki-Miyaura cross-coupling of fluorobenzoic acids).

- National Institutes of Health (NIH) / PMC. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry.

- MDPI. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review.

Sources

- 1. This compound | 926201-40-3 | Benchchem [benchchem.com]

- 2. This compound | 926201-40-3 | Benchchem [benchchem.com]

- 3. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Advanced Safety & Handling Whitepaper: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Executive Summary

In contemporary medicinal chemistry and materials science, halogenated biphenyl derivatives serve as critical structural motifs. 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) is a highly specialized building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to synthesize complex, biologically active macromolecules [1].

While its unique electronic properties make it synthetically valuable, the convergence of a dichlorophenyl moiety, a fluorinated aromatic ring, and a carboxylic acid functional group creates a complex hazard profile. This whitepaper translates standard Safety Data Sheet (SDS) parameters into an in-depth, mechanistic guide for researchers, ensuring that laboratory handling, biological assessment, and environmental disposal are grounded in rigorous scientific causality.

Physicochemical Profiling & Hazard Causality

To safely handle this compound, one must understand how its atomic composition dictates its macroscopic behavior. The presence of heavy halogens (chlorine and fluorine) significantly increases the molecule's lipophilicity, while the carboxylic acid introduces localized acidity [2].

Table 1: Physicochemical Properties & Mechanistic Implications

| Property | Value | Causality / Experimental Implication |

| CAS Number | 926201-40-3 | Unique identifier required for strict SDS and inventory tracking [1]. |

| Molecular Formula | C₁₃H₇Cl₂FO₂ | High halogen-to-carbon ratio dictates specialized EPA disposal methods. |

| Molecular Weight | 285.09 g/mol | Heavy, highly lipophilic molecule; indicates a high bioaccumulation potential [2]. |

| Physical State | Solid (Powder) | Prone to static charge accumulation; presents a severe inhalation hazard. |

| Solubility | Low in H₂O, Soluble in Organics | Necessitates non-aqueous (e.g., isopropanol) laboratory decontamination protocols. |

The hazard profile of this compound is not arbitrary; it is a direct consequence of its molecular architecture. The strong inductive electron withdrawal by the ortho-fluorine atom significantly lowers the pKa of the adjacent carboxylic acid. This makes the compound a potent proton donor upon contact with moisture on mucous membranes, leading to severe localized acidosis and tissue irritation.

Table 2: Toxicological Profile & GHS Classification

| Hazard Class | GHS Category | Mechanistic Rationale |

| Skin Irritation | Category 2 | High lipophilicity aids dermal penetration; acid protonates skin surface proteins. |

| Eye Irritation | Category 2A | Lowered pKa via fluorine's inductive effect causes severe ocular membrane irritation. |

| STOT (Single) | Category 3 | Inhalation of fine particulates directly irritates the respiratory tract epithelium. |

| Eco-Toxicity | Chronic Cat. 4 | C-Cl and C-F bonds strongly resist environmental biodegradation, leading to persistence. |

Toxicological Mechanisms & Biological Interactivity

When exposed to biological systems, halogenated biphenyls undergo complex xenobiotic metabolism. Understanding this pathway is critical for researchers assessing the systemic toxicity of accidental exposure.

Unlike non-halogenated aromatics, the bulky chlorine atoms at the 3 and 4 positions of the phenyl ring create significant steric hindrance, inhibiting rapid enzymatic degradation. Metabolism primarily relies on hepatic Cytochrome P450 (CYP450) enzymes, which attempt to oxidize the less sterically hindered regions of the molecule [4]. This process can inadvertently generate reactive arene oxide intermediates before they are detoxified by epoxide hydrolase or conjugated with glutathione (GSH).

Putative Phase I and Phase II xenobiotic metabolism pathway for halogenated biphenyls.

Self-Validating Laboratory Safety Protocols

Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocol for handling this compound is designed as a self-validating system, ensuring that containment is verified at every step.

Methodology 1: Synthetic Handling & Weighing Protocol

-

Environmental Preparation & Static Elimination: Engage the analytical balance's anti-static ionizer for 60 seconds prior to handling the compound.

-

Causality: Halogenated organic powders carry high static charges. Eliminating this charge prevents the sudden aerosolization of the powder, mitigating the primary inhalation hazard.

-

-

Barrier Protection Verification: Don nitrile gloves (minimum 5 mil thickness).

-

Causality: Nitrile provides superior chemical resistance to halogenated aromatics compared to latex. Latex is highly permeable to lipophilic compounds, offering a false sense of security.

-

-

Material Transfer: Utilizing a grounded, non-sparking micro-spatula, transfer the required mass into a pre-tared, anti-static weigh boat inside a certified fume hood.

-

Decontamination & Validation: Post-transfer, wipe all spatulas and balance surfaces with an isopropanol-soaked lint-free wipe.

-

Validation Step: Visually inspect the wipe and the surface. Because the compound has near-zero aqueous solubility, water is entirely ineffective for cleanup. Isopropanol guarantees the complete solubilization and removal of micro-particulates. If a white residue remains, the decontamination step has failed and must be repeated.

-

Environmental Fate & Disposal Methodology

The environmental persistence of this compound is a severe regulatory concern. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol), and the carbon-chlorine (C-Cl) bonds are highly resistant to microbial degradation. Improper disposal can lead to the bioaccumulation of toxic residues in the water table.

Methodology 2: EPA-Compliant Halogenated Waste Disposal Protocol

-

Waste Segregation: Isolate all reaction byproducts, mother liquors, and contaminated consumables in a designated "Halogenated Organic Waste" high-density polyethylene (HDPE) container.

-

Causality: Mixing halogenated waste with non-halogenated solvents can lead to unpredictable exothermic reactions and strictly violates EPA Resource Conservation and Recovery Act (RCRA) regulations [3].

-

-

Regulatory Labeling: Affix a GHS-compliant hazardous waste label detailing the exact mass/volume of the halogenated biphenyl derivative to ensure downstream handlers are aware of the specific halogen load.

-

Atmospheric Containment: Ensure the primary waste container is sealed with a vented cap inside a secondary containment tray. This prevents pressure buildup from potential off-gassing while capturing any accidental secondary spills.

-

Thermal Destruction (Incineration): Transfer the manifested waste to a certified disposal facility for high-temperature incineration (>1000°C) equipped with caustic scrubbers.

-

Causality: Standard low-temperature incineration fails to cleave the robust C-F and C-Cl bonds, risking the atmospheric release of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [3].

-

Step-by-step chemical spill response and containment workflow for halogenated powders.

References

A Comprehensive Technical Guide to 3,4-Dichlorophenyl Substituted Benzoic Acids: Synthesis, SAR, and Therapeutic Applications

Executive Summary

The 3,4-dichlorophenyl substituted benzoic acid scaffold represents a highly versatile and pharmacologically significant pharmacophore in modern drug discovery. Characterized by a biphenyl-like axis, a hydrogen-bonding carboxylic acid moiety, and a highly lipophilic, electron-withdrawing 3,4-dichloro substitution pattern, these compounds have demonstrated profound utility across multiple therapeutic domains. This whitepaper provides an in-depth analysis of their chemical synthesis, structure-activity relationships (SAR), and mechanistic roles in antimicrobial, antitubercular, and anticancer applications.

Structural Rationale and Pharmacophore Significance

The biological efficacy of 3,4-dichlorophenyl benzoic acids is dictated by the spatial arrangement of two distinct functional zones:

-

The Benzoic Acid Moiety: Acts as a critical hydrogen-bond donor and acceptor. In many protein-ligand interactions, the carboxylate group forms strong electrostatic interactions or hydrogen bonds with basic amino acid residues (e.g., arginine) within target binding pockets[1].

-

The 3,4-Dichlorophenyl Ring: The addition of chlorine atoms at the meta (3) and para (4) positions significantly enhances the lipophilicity (LogP) of the molecule. This lipophilic bulk is essential for occupying deep hydrophobic pockets in target enzymes. Furthermore, the electron-withdrawing nature of the halogens modulates the electronic distribution of the aromatic ring, enabling favorable

-

Depending on the regiochemistry of the biphenyl linkage (e.g., 2-, 3-, or 4-(3,4-dichlorophenyl)benzoic acid), the molecule adopts different dihedral angles. Non-ortho substituted isomers (such as 3- and 4-substituted variants) can achieve a coplanar conformation, which is a critical structural requisite for binding to specific targets like the Aryl Hydrocarbon Receptor (AhR)[3].

Synthetic Methodologies: The Suzuki-Miyaura Approach

While various synthetic routes exist (including the functionalization of anthranilic acids[2][4]), the most robust and modular method for synthesizing direct biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction [3][5]. This palladium-catalyzed protocol offers excellent functional group tolerance and high regioselectivity.

Standardized Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of 3,4-dichlorophenylbenzoic acids via cross-coupling and subsequent hydrolysis.

Phase 1: Suzuki-Miyaura Cross-Coupling

-

Reagent Assembly: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 3,4-dichlorophenylboronic acid (1.2 eq) and the desired methyl or ethyl bromobenzoate (1.0 eq).

-

Catalyst & Base: Add a palladium catalyst, typically

(0.05 eq), and a mild inorganic base such as -

Solvent System: Suspend the mixture in a degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water). Causality: The biphasic nature aids in dissolving both the organic substrates and the inorganic base, facilitating the transmetalation step.

-

Reaction: Reflux the mixture at 80–100 °C for 8–12 hours. Monitor progression via Thin Layer Chromatography (TLC) until the bromobenzoate is completely consumed.

-

Intermediate Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous

, and concentrate under reduced pressure to yield the biphenyl ester intermediate.

Phase 2: Alkaline Hydrolysis & Isolation

-

Saponification: Dissolve the crude ester in a mixture of THF/Methanol/Water. Add an excess of

or -

Acidification: Remove the organic solvents in vacuo. Dilute the aqueous layer with cold distilled water and slowly acidify using 1M

until the pH reaches ~2. Causality: Lowering the pH below the pKa of the benzoic acid (~4.0) ensures complete protonation of the carboxylate, driving the precipitation of the highly lipophilic product[3]. -

Validation: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol. Validate the structure using

-NMR,

Caption: Suzuki-Miyaura synthesis workflow for 3,4-dichlorophenylbenzoic acids.

Biological Targets and Mechanisms of Action

Antimicrobial Activity: RNAP-Sigma Factor Inhibition

A breakthrough application of substituted benzoic acids lies in their ability to combat drug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA)[1][5].

-

Mechanism: These compounds act as bacterial transcription inhibitors. They specifically target the RNA polymerase (RNAP) holoenzyme by binding to the clamp-helix region of the RNAP

subunit. -

SAR Insight: The benzoic acid moiety is crucial for anchoring the molecule via hydrogen bonds to arginine residues in the

region, while the 3,4-dichlorophenyl group provides the necessary hydrophobic interactions to disrupt the binding of the

Caption: Mechanism of bacterial RNAP-Sigma factor inhibition.

Antitubercular and Anticancer Potential

-

Antitubercular: Derivatives incorporating the 3,4-dichlorophenyl moiety linked to anthranilic acid have shown potent antitubercular activity by targeting MabA (FabG1), an essential enzyme in the Mycobacterium tuberculosis mycolic acid biosynthesis pathway. The bulky 3,4-dichloro substitution creates a new hydrophobic contact within the MabA binding pocket, significantly enhancing inhibitory activity[2].

-

Anticancer: Cyclized derivatives, such as 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one (synthesized from anthranilic acid and 3,4-dichlorobenzoyl chloride), have demonstrated moderate cytotoxicity against MCF-7 breast cancer cell lines. In-silico studies suggest these compounds dock into the active site of Methionyl-tRNA synthetase[4].

Aryl Hydrocarbon Receptor (AhR) Modulation

Isomers of (dichlorophenyl)benzoic acid, particularly those lacking ortho-substitutions (e.g., 4-(3,4-dichlorophenyl)benzoic acid), can adopt a highly coplanar conformation. This structural feature allows them to act as ligands for the Aryl Hydrocarbon Receptor (AhR)[3]. Upon binding, the AhR complex translocates to the nucleus, heterodimerizes with ARNT, and induces the transcription of target genes (e.g., CYP1A1).

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Data Presentation: SAR and Physicochemical Summaries

To streamline compound selection for assay development, the quantitative and qualitative data regarding these compounds are summarized below.

Table 1: Physicochemical Properties of Key Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | H-Bond Donors | H-Bond Acceptors |

| 2-(3,4-Dichlorophenyl)benzoic acid | 916849-01-9[6] | 267.11 g/mol | 1 | 2 | |

| 3-(3,4-Dichlorophenyl)benzoic acid | 844878-91-7 | 267.11 g/mol | 1 | 2 | |

| 4-(3,4-Dichlorophenyl)benzoic acid | 7111-64-0[7] | 267.11 g/mol | 1 | 2 |

Table 2: Biological Activity Profile based on SAR

| Therapeutic Area | Primary Target | Structural Requirement | Mechanism of Action |

| Antimicrobial | RNAP | Benzoic acid moiety + lipophilic halogens | Disrupts RNAP holoenzyme formation; inhibits bacterial transcription[1][5]. |

| Antitubercular | MabA (FabG1) | Bulky 3,4-dichloro substitution | Fills hydrophobic pocket, inhibiting mycolic acid biosynthesis[2]. |

| Anticancer | Methionyl-tRNA synthetase | Benzoxazinone cyclization | Moderate cytotoxicity against MCF-7 cells via enzyme inhibition[4]. |

| Toxicology / Signaling | Aryl Hydrocarbon Receptor (AhR) | Non-ortho substituted coplanarity | Acts as an AhR ligand, inducing nuclear translocation and gene transcription[3]. |

Conclusion

The 3,4-dichlorophenyl substituted benzoic acid class represents a highly tunable pharmacophore. The causality behind its broad-spectrum activity lies in the perfect storm of the benzoic acid's electrostatic anchoring capabilities combined with the precise steric and lipophilic parameters of the 3,4-dichlorophenyl ring. Whether utilized as direct RNAP inhibitors for combating resistant bacterial strains or as precursors for complex heterocyclic anticancer agents, this scaffold remains a cornerstone in rational drug design.

References

-

National Institutes of Health (PMC). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Retrieved from:[Link]

-

MDPI. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Retrieved from:[Link]

-

Pakistan Journal of Pharmaceutical Sciences (PJPS). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one. Retrieved from: [Link]

-

ACS Publications. Dithioether Inhibitors of Bacterial RNA Polymerase–Sigma Factor Interactions Exhibit In Vivo Efficacy against MRSA. Retrieved from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pjps.pk [pjps.pk]

- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 4-(3,4-Dichlorophenyl)benzoic acid | CAS 7111-64-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Crystal Structure Analysis of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid: A Strategic Technical Guide

Executive Summary & Strategic Context

5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 926201-40-3) represents a critical biaryl scaffold in medicinal chemistry, sharing structural homology with transthyretin (TTR) stabilizers (e.g., Tafamidis analogs) and non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal. Its architecture—comprising a fluorinated benzoic acid core coupled to a dichlorophenyl moiety—presents a complex landscape for solid-state analysis.

For drug development professionals, the crystal structure of this compound is not merely a static image but a map of supramolecular synthons that dictate solubility, bioavailability, and polymorphism risk. This guide provides a comprehensive technical framework for the crystallographic characterization of this molecule, moving from experimental protocols to predictive packing analysis.

Molecular Architecture & Conformational Analysis

Before initiating X-ray diffraction (XRD) experiments, one must understand the degrees of freedom that define the molecule's lattice energy landscape.

The Biaryl Axis (Torsion Angle )

The bond connecting the benzoic acid core (C5) to the dichlorophenyl ring (C1') is the primary conformational determinant. Unlike planar aromatic systems, the steric repulsion between the protons at C6/C4 and C2'/C6' typically forces a non-planar geometry.

-

Predicted Conformation: Expect a torsion angle (

) between 35° and 55° . -

Crystallographic Consequence: This twist prevents simple "pancake"

-stacking, favoring offset-stacking or herringbone motifs to maximize packing efficiency.

The 2-Fluoro-Benzoic Acid Motif

The ortho-fluorine atom introduces a specific intramolecular competition:

-

F···HO Interaction: A weak intramolecular hydrogen bond may stabilize a planar carboxylate conformation.

-

Dipole Repulsion: The C–F bond dipole opposes the C=O dipole, potentially forcing the carboxylic acid group to rotate out of the phenyl plane.

| Parameter | Structural Feature | Influence on Crystal Packing |

| Torsion | Biaryl Twist | Disrupts planar stacking; creates lattice voids filled by interdigitation. |

| Synthon A | Carboxylic Acid | Forms strong Centrosymmetric Dimers ( |

| Synthon B | 3,4-Dichloro | Halogen bonding ( |

| Synthon C | 2-Fluoro | Modulates acidity and acts as a weak H-bond acceptor. |

Experimental Protocols: Crystallization & Data Collection

Achieving diffraction-quality single crystals for this lipophilic acid requires a strategy that balances solubility with nucleation kinetics.

Solvent Screening Matrix

The compound's high lipophilicity (due to the dichlorophenyl group) contrasts with the polar carboxylic acid.

-

Method A: Slow Evaporation (Primary)

-

Solvent: Ethanol/Acetone (1:1).

-

Protocol: Dissolve 20 mg in 2 mL solvent. Filter through 0.45

m PTFE. Cover with parafilm punctured with 3 pinholes. Store at 4°C to reduce kinetic energy and promote ordering.

-

-

Method B: Vapor Diffusion (Secondary)

-

Inner Vial: Saturated solution in THF.

-

Outer Vial: Hexane or Pentane (Antisolvent).

-

Mechanism: Slow diffusion of hexane lowers solubility, driving controlled nucleation.

-

X-Ray Data Collection Strategy

The presence of heavy atoms (Chlorine) and light atoms (Hydrogen) requires specific acquisition parameters to minimize absorption errors while maximizing resolution.

-

Source: Mo-K

( -

Temperature: Collect at 100 K (Cryostream).

-

Reasoning: Reduces thermal motion (librational disorder) of the terminal dichlorophenyl ring, which is often disordered at room temperature.

-

-

Redundancy: Aim for >4.0 redundancy to accurately model the anomalous scattering of Chlorine for absolute structure determination (if chiral impurities were present, though this molecule is achiral).

Visualizing the Structural Analysis Workflow

The following diagram outlines the logical flow from raw material to refined structural model, highlighting critical decision points.

Figure 1: Strategic workflow for the crystallographic characterization of biaryl benzoic acids.

Supramolecular Synthons & Packing Motifs

In the absence of a specific published CIF, we apply Crystal Engineering principles to predict the dominant packing interactions. These motifs are the "fingerprints" used to validate the solved structure.

The Carboxylic Acid Dimer ( )

The most robust interaction is the centrosymmetric dimer formed by the carboxylic acid groups.

-

Mechanism: Two molecules face each other, forming two O–H···O=C hydrogen bonds.

-

Distance: Expect

distances of approx. 2.65 Å . -

Validation: If this dimer is absent (e.g., replaced by a catemer), it suggests the presence of a solvate or a high-energy polymorph.

Halogen Bonding Network

The 3,4-dichloro substitution is electronically activated for Halogen Bonding (XB).

- -Hole Interaction: The electron-deficient region on the Chlorine atom (along the C-Cl axis) can interact with electron-rich nucleophiles (Oxygen of C=O or Fluorine).

-

Type II Cl···Cl Interactions: A bent contact (

) allows the electrophilic head of one Cl to touch the nucleophilic belt of another.

Fluorine-Mediated Contacts

The 2-fluoro substituent is a weak acceptor.

-

C–H···F Interactions: Look for short contacts between the Fluorine and aromatic protons of neighboring molecules. These "steering forces" often fine-tune the final lattice energy.

Physicochemical Implications for Drug Design

Understanding the crystal structure allows us to predict the bulk properties of the API (Active Pharmaceutical Ingredient).

Solubility & Dissolution

The high lattice energy contributed by the strong carboxylic dimer and the hydrophobic "zipper" of Cl···Cl interactions suggests low aqueous solubility .

-

Recommendation: If solubility is poor, consider co-crystallization strategies that disrupt the carboxylic dimer (e.g., using pyridine-based co-formers) to alter the packing without changing the covalent structure.

Polymorphism Risk Assessment

Biaryl systems are prone to conformational polymorphism .

-

Risk Factor: If the biaryl torsion angle (

) can adopt multiple stable minima (e.g., -

Mitigation: Perform DSC (Differential Scanning Calorimetry) alongside XRD to detect phase transitions.

Interaction Topology Diagram

The following graph visualizes the hierarchy of forces stabilizing the crystal lattice.

Figure 2: Hierarchy of supramolecular interactions stabilizing the crystal lattice.

References

- Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342–8356. (Foundational text on supramolecular synthons).

-

PubChem. (2025).[1][2] Compound Summary: this compound.[3] National Library of Medicine. Retrieved from [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171–179. (Standard reference for small molecule crystal structures).

- Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5560–5563. (Mechanistic basis for Cl interactions).

Sources

Methodological & Application

Using 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid as a chemical scaffold

An Application Guide to the Strategic Use of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid as a Privileged Chemical Scaffold

Abstract

The rational design of novel therapeutic agents hinges on the identification and strategic utilization of "privileged scaffolds"—molecular frameworks capable of interacting with multiple biological targets with high affinity. This compound represents such a scaffold, integrating key structural motifs that are cornerstones of modern medicinal chemistry. This guide provides an in-depth exploration of this molecule, offering not just protocols but the strategic rationale behind its application in drug discovery. We will dissect its synthesis, derivatization potential, and its application in developing targeted inhibitors for kinases, as well as novel antimicrobial and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

The Scaffold: A Synthesis of Potent Moieties

The power of this compound as a scaffold lies in the synergistic combination of its two core components. Understanding the contribution of each part is fundamental to its effective application.

-

The 3,4-Dichlorophenyl Group: This motif is a common feature in numerous bioactive compounds. The dual chlorine atoms are strongly electron-withdrawing, which significantly alters the electronic landscape of the phenyl ring.[1] This modification can profoundly influence pKa, lipophilicity, and metabolic stability, often by blocking sites susceptible to oxidative metabolism.[1] Its presence is noted in molecules designed as enzyme inhibitors and receptor modulators.[1][2]

-

The 2-Fluorobenzoic Acid Moiety: The ortho-fluorine substitution is a strategic choice in drug design. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it dramatically alters the local electronic environment.[1] This can enhance binding affinity to target proteins through unique electrostatic interactions.[1] Furthermore, the fluorine atom can increase the acidity of the carboxylic acid group and improve metabolic stability.[3] The benzoic acid itself provides a critical anchor for hydrogen bonding with biological targets and serves as a versatile synthetic handle for creating libraries of derivatives.[1]

The convergence of these two motifs creates a rigid, pre-organized framework that is primed for diverse applications in medicinal chemistry.[1]

Table 1: Physicochemical Properties of the Scaffold

| Property | Value |

| Molecular Formula | C₁₃H₇Cl₂FO₂ |

| Molecular Weight | 285.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 926201-40-3 |

Synthesis and Derivatization Strategies

The utility of a scaffold is directly tied to the accessibility of its synthesis and the ease of its subsequent modification. This section provides validated protocols for both.

Core Synthesis via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling is one of the most robust and widely used methods for forming aryl-aryl bonds. Its high tolerance for a wide range of functional groups makes it ideal for complex molecule synthesis, avoiding the need for extensive protecting group strategies. This protocol couples a boronic acid with an aryl halide, a cornerstone reaction in modern synthetic chemistry.[1]

Caption: Workflow for the synthesis of the core scaffold.

Protocol 2.1: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-bromo-2-fluorobenzoic acid (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃) (3.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Acidify with 1M HCl to a pH of ~2-3. The aqueous layer will contain the product as a precipitate or it can be extracted.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization to yield the pure compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization of the Carboxylic Acid Moiety

Rationale: The carboxylic acid is the primary point for diversification. Converting it to an amide is a common and highly effective strategy. The amide bond introduces a hydrogen bond donor and acceptor, which can significantly improve binding affinity and selectivity for a biological target. This protocol uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, which is a water-soluble and highly efficient reagent for amide bond formation under mild conditions.

Protocol 2.2: Synthesis of an Amide Derivative

-

Activation: Dissolve the this compound scaffold (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Add EDC (1.2 eq) and a catalyst such as Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

-

Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.5 eq) should be added.

-

Reaction: Allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final amide.

Applications in Target-Oriented Drug Discovery

The true value of this scaffold is realized in its application to specific therapeutic areas. The following sections provide the rationale and validated protocols for exploring its potential.

Scaffold for Novel Anti-inflammatory Agents

Rationale: The 2-fluorobenzoic acid motif is a known component of non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[3] These enzymes are critical in the inflammatory cascade, converting arachidonic acid into pro-inflammatory prostaglandins.[3] By using this scaffold, derivatives can be synthesized and screened for selective COX-2 inhibition, a key goal for developing safer NSAIDs with fewer gastrointestinal side effects.[3]

Caption: Inhibition of the COX-2 pathway by scaffold derivatives.

Protocol 3.1: In Vitro COX-2 Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Reagent Preparation: Prepare all reagents (assay buffer, heme, enzyme, arachidonic acid substrate) according to the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of the test compound (derivative of the scaffold) in DMSO. Create a series of dilutions to determine the IC₅₀ value. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[3]

-

Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-2).

-

Inhibitor Incubation: Add 10 µL of the test compound dilutions (or DMSO for the vehicle control) to the appropriate wells. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

-

Colorimetric Development: Incubate for 10 minutes at 37°C. Add 10 µL of a saturated stannous chloride (SnCl₂) solution to stop the reaction and develop the color.

-

Data Acquisition: Measure the absorbance at 590 nm using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the log concentration and determine the IC₅₀ value using non-linear regression analysis.

Scaffold for Novel Antimicrobial Agents

Rationale: Halogenated aromatic compounds form the basis of many successful antimicrobial drugs. For instance, closely related structures like dichloro- and fluoro-substituted benzoic acids are key intermediates in the synthesis of fluoroquinolone antibiotics, which target bacterial DNA gyrase.[4] The this compound scaffold provides a robust starting point for developing new classes of antimicrobials.

Protocol 3.2: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL.

-

Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a drug control (a known antibiotic like ciprofloxacin).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Scaffold for Kinase Inhibitors

Rationale: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The rigid, planar structure of the scaffold can serve as an excellent foundation to which functional groups can be appended to make specific interactions (e.g., hydrogen bonds with the hinge region) within this pocket. Similar halogenated scaffolds have been successfully employed in the design of potent kinase inhibitors, such as Aurora kinase inhibitors, where the halogen substituents can enhance binding affinity through specific interactions.[5]

Caption: Experimental workflow for kinase inhibitor discovery.

Protocol 3.3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a generic protocol based on the Promega Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction including the target kinase, its specific substrate, and ATP in kinase buffer. The total volume should be 25 µL.

-

Compound Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.

-

Incubation: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

-

ATP Detection: Add 25 µL of Kinase-Glo® reagent to each well. This reagent lyses the cells and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP present.

-

Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: A lower light signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition based on the controls. Determine IC₅₀ values by plotting the inhibition data against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed scaffold with immense potential in drug discovery. Its inherent physicochemical properties, derived from its dichlorophenyl and fluorobenzoic acid components, make it an ideal starting point for developing inhibitors targeting a range of biological systems. The protocols outlined in this guide provide a validated framework for synthesizing, derivatizing, and screening compounds based on this promising scaffold. Future work should focus on expanding the derivative library and exploring its application against other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, to fully realize its potential as a privileged structure in medicinal chemistry.

References

-

Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Available at: [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Available at: [Link]

- Google Patents. Method for producing 2,4-dichloro-5-fluorobenzoic acid.

Sources

High-Efficiency Microwave-Assisted Synthesis of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid

APPLICATION NOTE: MW-SYN-2026-004

Abstract & Scientific Context

This application note details an optimized protocol for the synthesis of 5-(3,4-dichlorophenyl)-2-fluorobenzoic acid , a structural analog of the NSAID Diflunisal and a potential transthyretin (TTR) kinetic stabilizer.

Traditional thermal synthesis of biaryl benzoic acids often requires prolonged reflux times (12–24 hours) and organic solvents (DMF/Toluene), leading to tedious workups and potential protodeboronation side products. This guide presents a microwave-assisted (MW) approach using a palladium-catalyzed Suzuki-Miyaura coupling in an aqueous ethanol medium.

Key Advantages:

-

Reaction Time: Reduced from 18 hours (thermal) to 20 minutes (MW).

-

Green Chemistry: Uses water/ethanol as the solvent system.[1][2]

-

Selectivity: High tolerance for the ortho-fluorine substituent and the carboxylic acid moiety.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C5–C1' biaryl bond. The presence of the electron-withdrawing fluorine ortho to the carboxylic acid activates the C5 position, making 5-bromo-2-fluorobenzoic acid an ideal electrophile. The nucleophilic partner is 3,4-dichlorophenylboronic acid .

Strategic Logic (Causality)

-

Catalyst Selection: We utilize Pd(dppf)Cl₂[3][4][5]·DCM . Unlike Pd(PPh₃)₄, the bidentate dppf ligand prevents rapid catalyst deactivation in the presence of the free carboxylic acid and aqueous media.

-

Base Selection: Na₂CO₃ is chosen over stronger bases (like KOtBu) to minimize defluorination or decarboxylation side reactions.

-

Microwave Effect: Direct dielectric heating of the polar solvent (H₂O/EtOH) allows the reaction to overcome the activation energy of the oxidative addition step rapidly, suppressing the formation of homocoupling byproducts.

Pathway Diagram

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Materials & Stoichiometry

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[4][6] | Amount (mmol) | Mass/Vol | Role |

| 5-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 1.0 | 219 mg | Electrophile |

| 3,4-Dichlorophenylboronic acid | 190.82 | 1.2 | 1.2 | 229 mg | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 0.03 | 24.5 mg | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 | 318 mg | Base |

| Ethanol (EtOH) | 46.07 | - | - | 4.0 mL | Solvent |

| Deionized Water | 18.02 | - | - | 4.0 mL | Co-Solvent |

Equipment Requirements:

-

Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

-

10 mL or 35 mL Microwave pressure vial with crimp/snap cap.

-

Magnetic stir bar (Teflon coated).[1]

Experimental Protocol

Phase 1: Reaction Setup

-

Charging: To a 10 mL microwave vial equipped with a stir bar, add the solid reagents: 5-bromo-2-fluorobenzoic acid (219 mg), 3,4-dichlorophenylboronic acid (229 mg), and Na₂CO₃ (318 mg).

-

Solvation: Add Ethanol (4 mL) and Deionized Water (4 mL).

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5 minutes. Why? Removing dissolved oxygen prevents oxidation of the Pd(0) active species and homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (24.5 mg) quickly. Cap the vial immediately.

Phase 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

-

Temperature: 120°C

-

Hold Time: 20 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 200W)

-

Stirring: High

Phase 3: Workup & Isolation (Self-Validating Step)

Note: The product contains a carboxylic acid group. In the reaction mixture (pH ~10), it exists as a soluble carboxylate salt. Simple filtration will LOSE the product.

-

Filtration: Filter the reaction mixture through a small pad of Celite® to remove palladium black. Wash the pad with 5 mL water.

-

Acidification: Transfer the filtrate to a beaker. Slowly add 1N HCl dropwise while stirring until pH reaches ~2–3.

-

Observation: A white to off-white precipitate should form immediately. This confirms the formation of the free acid product.

-

-

Extraction: If the precipitate is fine/difficult to filter, extract the aqueous mixture with Ethyl Acetate (3 x 15 mL).

-

Drying: Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

Phase 4: Purification

-

Method: Recrystallization is preferred over chromatography for this polar acid.

-

Procedure: Dissolve crude solid in minimum hot Ethanol; add hot water until turbid; cool to 4°C.

Workflow Visualization

Figure 2: Step-by-step experimental workflow emphasizing the critical acidification step.

Results & Discussion

Expected Analytical Data

-

Yield: Typical isolated yields range from 75% to 88% .

-

¹H NMR (DMSO-d₆):

-

Disappearance of the doublet corresponding to H-6 in the starting bromobenzoate.

-

Appearance of new aromatic signals in the 7.6–8.0 ppm region corresponding to the dichlorophenyl ring.

-

Broad singlet at ~13.0 ppm (COOH).

-

-

¹⁹F NMR: Shift in the fluorine signal due to the electronic change at the para position (relative to F) from Bromine to the Aryl ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete acidification | Ensure pH is < 3 during workup. The product is water-soluble at pH > 7. |

| Protodeboronation | Overheating / Old Boronic Acid | Reduce Temp to 100°C; Use 1.5 equiv. of boronic acid. |

| Black Precipitate | Pd precipitation | Normal. Ensure Celite filtration is thorough before acidification. |

| Starting Material Remains | Catalyst Deactivation | Ensure thorough degassing. Switch to XPhos Pd G2 if steric hindrance is suspected. |

Safety & Compliance

-

Palladium: Heavy metal. Dispose of Celite pads and aqueous waste in designated heavy metal waste streams.

-

Hydrofluoric Acid (HF) Risk: While the C-F bond is stable under these Suzuki conditions, avoid using strong acids (conc. H₂SO₄) during workup to prevent any potential HF generation. Use 1N HCl.

-

Pressure: Microwave vials are under pressure (~5-10 bar). Allow to cool to <50°C before opening.

References

-

Microwave-Assisted Suzuki Coupling (General): Leadbeater, N. E. (2005). Microwave-Assisted Organic Synthesis: Suzuki–Miyaura Coupling. CRC Press.

-

Aqueous Suzuki Protocols: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37(8), 1546-1557.

-

Synthesis of Fluorobenzoic Acid Derivatives: Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

Catalyst Selection (Pd-dppf): Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.

-

Diflunisal Analog Chemistry: BenchChem. This compound Structure and Properties.

Sources

- 1. cem.de [cem.de]

- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Solubility of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid in DMSO and water

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid. It addresses common challenges related to its solubility in Dimethyl Sulfoxide (DMSO) and water, offering troubleshooting guides and frequently asked questions in a user-friendly format. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and reproducibility of your experiments.

Understanding the Solubility Profile

This compound is a substituted benzoic acid derivative. Its structure, characterized by a dichlorophenyl group and a fluorobenzoic acid moiety, suggests it is a lipophilic molecule with poor aqueous solubility.[1][2][3] The carboxylic acid group provides a handle for potential pH-dependent solubility in aqueous solutions, while the halogenated phenyl rings contribute to its hydrophobicity.[4][5][6]

Due to these characteristics, DMSO is the recommended solvent for preparing high-concentration stock solutions.[7][8][9] However, challenges often arise when diluting these DMSO stock solutions into aqueous buffers or cell culture media for biological assays.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: For creating high-concentration stock solutions, high-purity, anhydrous DMSO is the recommended solvent.[7][8][12] Its strong solubilizing power for a wide range of organic compounds makes it ideal for this purpose.[13] For subsequent dilutions into aqueous media for biological assays, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, to avoid cellular toxicity and interference with the assay.[7][8]

Q2: I am having trouble dissolving the compound in DMSO. What can I do?

A2: If you encounter difficulty dissolving the compound in DMSO, you can try the following methods:

-

Vortexing: Gently vortex the solution until the compound is completely dissolved.[7]

-

Sonication: Sonicate the tube in a water bath for several minutes to aid dissolution.[7]

-

Gentle Warming: A brief period of warming in a 37°C water bath can also be effective.[7][9][12] However, be cautious as prolonged heating may degrade some compounds.

Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[8][9][10] This occurs because the compound's solubility is significantly lower in the aqueous environment compared to DMSO.[10] To mitigate this:

-

Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution.[8]

-

Drop-wise Addition: Add the DMSO stock solution drop-wise to the swirling aqueous buffer to ensure rapid and even dispersal.[8]

-

Pre-warming the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.[10]

-

Lowering the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous solution. Consider reducing the final concentration.[10]

Q4: How does pH affect the aqueous solubility of this compound?

A4: As a carboxylic acid, the aqueous solubility of this compound is expected to be pH-dependent.[4][5][6]

-

In acidic solutions (low pH): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and thus less soluble in water.[4]

-

In basic solutions (high pH): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), which is an ion. This charged state significantly increases the molecule's polarity and, therefore, its solubility in water due to favorable ion-dipole interactions.[2][4][6]

For experiments where pH can be adjusted, preparing the aqueous solution at a slightly basic pH (e.g., 7.4-8.0) may enhance solubility. However, always consider the pH stability of the compound and the requirements of your specific assay.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Compound does not fully dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Use fresh, anhydrous DMSO to avoid moisture contamination which can reduce solubility.[8][12] Gentle warming or sonication may also help.[7][9][12] |

| Precipitation in DMSO stock during storage. | Stock concentration is too high or moisture has been absorbed by the DMSO. | Prepare a new stock solution at a lower concentration. Store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[7][12] |

| Inconsistent results between experiments. | Precipitation of the compound in the assay medium, leading to an inaccurate final concentration. | Ensure the compound is fully dissolved in the final aqueous solution. Visually inspect for any precipitate. Perform serial dilutions and add the DMSO stock slowly to a vortexing buffer.[8] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7] |

| Observed cellular toxicity. | The final concentration of DMSO in the assay is too high. | Keep the final DMSO concentration in your assay below 0.5%, and ideally as low as possible.[7][8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (M.Wt: 285.09 g/mol )[1]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Procedure:

-

Weigh out 2.85 mg of this compound.

-

Transfer the weighed compound into a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Gently vortex the tube until the compound is completely dissolved.[7]

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[7][9][12]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][12]

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

Objective: To prepare a series of aqueous working solutions from a concentrated DMSO stock for use in biological assays.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Sterile aqueous buffer or cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

-

Perform a serial dilution. For example, to prepare a 100 µM working solution, first create an intermediate dilution in DMSO if necessary, or directly dilute the 10 mM stock 1:100 into the aqueous buffer.

-

To do this, add 990 µL of the aqueous buffer to a sterile microcentrifuge tube.

-

While gently vortexing the buffer, slowly add 10 µL of the 10 mM DMSO stock solution drop-wise.[8]

-

Continue vortexing for a few seconds to ensure thorough mixing.

-

Visually inspect the solution for any signs of precipitation.

-

Prepare further dilutions from this working solution as required for your experiment. Always prepare fresh working solutions for each experiment.[12]

Visualized Workflows

Caption: Workflow for preparing a DMSO stock solution.

Caption: Workflow for preparing aqueous working solutions.

References

-

Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

-

Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

-

Hoel, C. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(4), 430–433. Retrieved from [Link]

-

GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

-

ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]

-

ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

-

Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.1: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

-

Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652–663. Retrieved from [Link]

-

Britannica. (2026, January 22). Carboxylic acid. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Chloro-2-fluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-fluorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. Retrieved from [Link]

-

Gaylord Chemical. (2025, March 14). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. reddit.com [reddit.com]

- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.smolecule.com [pdf.smolecule.com]

- 9. selleckchem.com [selleckchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Dichlorophenyl Derivatives

Welcome to the Advanced Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the cross-coupling of highly recalcitrant dichlorophenyl substrates. Dichlorobenzenes present a unique dual-challenge: the high bond dissociation energy of the C–Cl bond requires extreme catalytic activation, while the presence of two identical halogens demands rigorous control over chemoselectivity.

This living document synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you rescue failing reactions.

Diagnostic Triage Workflow

Before adjusting your reaction parameters, analyze your crude mixture via LC-MS or GC-MS to identify the specific failure mode. Use the decision tree below to navigate to the correct troubleshooting module.

Fig 1: Diagnostic decision tree for troubleshooting Suzuki coupling failures.

Core Troubleshooting Guides & FAQs

Issue 1: C–Cl Bond Activation Failure (Starting Material Recovery)

Q: My reaction yields >90% unreacted dichlorophenyl starting material. Why is the C–Cl bond not activating, and how do I fix it?

Causality: Aryl chlorides possess a significantly higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol) or iodides. Standard palladium catalysts like

Solution: You must shift the equilibrium toward a highly reactive, 12-electron

-